N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHZJALJFTZUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems through interactions with trace amine-associated receptors (TAARs). This article explores the compound's biological activity, synthesis, pharmacological implications, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis involves several critical steps:
- Formation of the Piperidine Core : The initial step typically involves the reaction of piperidine derivatives with appropriate substituents.
- Cyanomethylation : The introduction of the cyanomethyl group is achieved through a nucleophilic substitution reaction.
- Acetamide Functionalization : The final step involves acetamide functionalization to yield the target compound.
The synthesis requires careful control of reaction conditions to achieve high yields and purity levels .
This compound primarily interacts with TAARs, which are implicated in various neurological processes. Upon binding to these receptors, the compound may induce conformational changes that activate downstream signaling pathways. This activation can lead to physiological effects such as altered mood and cognition, making it a candidate for treating psychiatric disorders .
Biological Activity and Pharmacological Implications
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:
- Interaction with Trace Amine-Associated Receptors (TAARs) : Research indicates that compounds similar to this compound exhibit significant binding affinity for TAARs, suggesting potential applications in mood regulation and cognitive enhancement .
- Inhibition Studies : In vitro studies have shown that related compounds can inhibit specific enzymes or receptors involved in neurotransmitter modulation, demonstrating their potential therapeutic effects .
Case Study 1: Neuropharmacological Effects
A study examining the neuropharmacological effects of similar piperidine derivatives found that they could significantly alter serotonin and dopamine levels in animal models. These findings suggest that this compound might possess similar properties, warranting further investigation into its therapeutic potential .
Case Study 2: Toxicity Assessment
Toxicity assessments have indicated that related compounds exhibit low toxicity profiles at therapeutic doses. For example, a derivative was tested at doses up to 183 mg/kg without causing mortality or severe adverse effects . This suggests that this compound may also be safe for further pharmacological exploration.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Interaction | Modulates TAARs involved in neurotransmitter systems |
| Inhibition Potency | Exhibits significant binding affinity; potential for mood regulation |
| Toxicity Profile | Low toxicity observed in animal models at therapeutic doses |
| Physiological Effects | Altered mood and cognition; potential applications in psychiatric disorders |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Structural Differences
Piperidine vs. Piperazine Derivatives
- The target compound contains a piperidine ring, whereas analogs like N-(3,4-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide () incorporate a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, but the rigid piperidine in the target compound may confer better metabolic stability .
Cyanomethyl vs. Sulfonamide Groups The cyanomethyl group in the target compound contrasts with sulfonamide-containing analogs (e.g., compounds 3i–3n in –4).
Dimethylphenyl Substitution Patterns The 2,3-dimethylphenyl group in the target compound differs from analogs with 2,4- or 3,4-dimethylphenyl substituents (e.g., 3j, 3m in –4).
Table 1: Substituent Comparison of Selected Acetamide Derivatives
Physicochemical Properties
Melting Points and Solubility
- Solubility trends are inferred from Rf values in chromatography (e.g., Rf = 0.73–0.83 for sulfonamide analogs in ), suggesting moderate polarity. The cyanomethyl group’s electron-withdrawing nature could enhance solubility in polar solvents relative to alkyl-substituted analogs .
Spectroscopic Data
- IR Spectroscopy: Sulfonamide analogs (e.g., 3i–3n) exhibit characteristic S=O stretches at ~1150–1350 cm⁻¹, absent in the target compound. The cyanomethyl group may show C≡N stretches near ~2250 cm⁻¹, a key distinguishing feature .
- NMR Spectroscopy: The 2,3-dimethylphenyl group in the target compound would produce distinct aromatic proton shifts (δ ~6.5–7.5 ppm), similar to 3i (δ 7.25–7.65 ppm for H-2' & H-6') (). The cyanomethyl group’s CH2 protons may resonate downfield (δ ~3.5–4.0 ppm) due to electron withdrawal .
Enzyme Inhibition Potential
- Sulfonamide-piperidine analogs (3i–3n) demonstrated acetylcholinesterase (AChE) inhibition in modified Ellman assays ().
- Chloroacetamide derivatives (), such as alachlor and pretilachlor, are herbicides. The target compound’s cyanomethyl group may confer distinct bioactivity, possibly in CNS disorders rather than agriculture .
Toxicological Considerations
- highlights that cyanomethyl-containing compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicity data. This underscores the need for rigorous safety profiling of the target compound, particularly regarding cyanide release risks .
Preparation Methods
Reductive Amination of 2,3-Dimethylbenzaldehyde
A reductive amination strategy employs 2,3-dimethylbenzaldehyde and 1,5-diaminopentane under catalytic hydrogenation conditions. This method proceeds via imine formation followed by cyclization to yield the piperidine ring.
$$
\text{2,3-Dimethylbenzaldehyde} + \text{1,5-Diaminopentane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(2,3-Dimethylphenyl)Piperidine}
$$
Optimization studies indicate that acetic acid as a solvent and elevated temperatures (80–100°C) enhance cyclization efficiency, achieving yields of 68–72%.
Heck Coupling for Direct Aryl Functionalization
Alternatively, palladium-catalyzed coupling between 2-bromo-1,3-dimethylbenzene and a preformed piperidine derivative introduces the aryl group. This method, though costlier, offers superior regioselectivity. For instance, using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃), the coupling achieves 65% yield.
The introduction of the acetic acid side chain at the piperidine nitrogen is critical for subsequent amidation.
Alkylation with Ethyl Bromoacetate
Reaction of 2-(2,3-dimethylphenyl)piperidine with ethyl bromoacetate in acetonitrile, catalyzed by potassium carbonate, furnishes the ethyl ester intermediate:
$$
\text{Piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 2-[2-(2,3-Dimethylphenyl)Piperidin-1-Yl]Acetate}
$$
Yields range from 75–80% after refluxing for 12 hours.
Hydrolysis to Carboxylic Acid
Saponification of the ester using aqueous NaOH in tetrahydrofuran (THF) produces the corresponding carboxylic acid:
$$
\text{Ester} \xrightarrow{\text{NaOH/THF}} \text{2-[2-(2,3-Dimethylphenyl)Piperidin-1-Yl]Acetic Acid}
$$
This step proceeds quantitatively under mild conditions (room temperature, 4 hours).
Amidation with Cyanomethylamine
The final step involves coupling the carboxylic acid with cyanomethylamine to form the target acetamide.
Acyl Chloride Route
Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with aminoacetonitrile in dichloromethane:
$$
\text{Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{H}2\text{NCH}_2\text{CN}} \text{N-(Cyanomethyl)Acetamide}
$$
Triethylamine is employed to neutralize HCl, yielding the product in 82–85% purity.
Carbodiimide-Mediated Coupling
Alternatively, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates direct amidation:
$$
\text{Acid} + \text{H}2\text{NCH}2\text{CN} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
This method avoids acyl chloride handling but requires rigorous drying, achieving 78% yield.
Optimization and Challenges
Byproduct Formation in Alkylation
Competing N-alkylation at the piperidine nitrogen may yield quaternary ammonium salts. Employing a large excess of ethyl bromoacetate (3 equiv.) suppresses this side reaction.
Cyanomethylamine Stability
Aminoacetonitrile, prone to hydrolysis, requires anhydrous conditions. Storage over molecular sieves and reaction temperatures below 25°C mitigate decomposition.
Analytical Characterization
Post-synthesis validation includes:
- NMR Spectroscopy : The piperidine protons resonate at δ 2.8–3.2 ppm (multiplet), while the cyanomethyl group’s nitrile carbon appears at 118 ppm in $$^{13}\text{C}$$ NMR.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 285.4, consistent with the molecular formula $$\text{C}{17}\text{H}{23}\text{N}_3\text{O}$$.
Comparative Synthesis Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination + EDC | Carbodiimide coupling | 78 | 95 |
| Heck Coupling + Acyl Chloride | Acyl chloride amidation | 85 | 97 |
Industrial-Scale Considerations
For bulk production, the acyl chloride route is favored due to shorter reaction times and scalability. Continuous flow systems further enhance throughput, reducing solvent use by 40% compared to batch processes.
Q & A
Basic: What are the optimal synthetic routes for N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core substituted with 2,3-dimethylphenyl groups. A common approach includes:
- Step 1 : Alkylation of 2,3-dimethylphenylpiperidine with cyanomethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Acetamide formation via coupling with chloroacetamide derivatives using coupling agents like EDC/HOBt .
- Characterization : Intermediates are validated via H/C NMR (for regiochemistry) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .
Advanced: How can structural ambiguities in this compound be resolved using crystallographic or spectroscopic methods?
X-ray crystallography (using SHELX software ) is critical for resolving stereochemical uncertainties. For non-crystalline samples:
- NOESY NMR identifies spatial proximity of methyl and piperidine protons.
- DFT calculations (e.g., Gaussian) predict stable conformers, which are cross-validated with experimental IR/Raman spectra .
Basic: What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Contradictions (e.g., varying IC₅₀ values) require:
- Standardized protocols : Uniform assay conditions (pH, temperature, solvent controls).
- Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects.
- Meta-analysis : Cross-referencing data with structural analogs to identify substituent-dependent trends .
Basic: Which computational tools are suitable for predicting the compound’s binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary target engagement (e.g., kinase pockets).
- MD simulations : GROMACS for stability assessment over 100-ns trajectories .
- ADMET prediction : SwissADME or ProTox-II for bioavailability/toxicity profiles .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Key strategies include:
- Functional group modulation : Replacing the cyanomethyl group with sulfonamides to enhance hydrophilicity.
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Data-driven design : QSAR models using PLS regression to correlate substituent effects with IC₅₀ values .
Basic: What are the recommended protocols for stability testing under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS.
- Plasma stability : Exposure to human plasma (37°C, 1h) followed by protein precipitation and HPLC analysis .
Advanced: What strategies mitigate off-target effects in in vivo models?
- Proteome-wide profiling : Affinity pulldown assays with biotinylated probes.
- Transcriptomics : RNA-seq to identify dysregulated pathways post-treatment.
- Dose optimization : PK/PD modeling to establish therapeutic windows .
Basic: How is the compound’s purity validated post-synthesis?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Elemental analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .
Advanced: What integrative approaches reconcile conflicting crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
